8-hydroxy-1,6-Naphthyridine-7-carboxylic acid
Overview
Description
8-hydroxy-1,6-Naphthyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Theoretical Studies : 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, a derivative, exhibits solvatochromism in different solvents. Its interaction with solvents and relative stabilities of isomers are significant for understanding its behavior in various environments (Santo et al., 2003).
Potential in Cancer Therapeutics : Derivatives of 8-hydroxy-1,6-naphthyridine-7-carboxamide were explored for repositioning as cytotoxic agents in cancer therapeutics. These derivatives have shown promise in inhibiting HIV-1 integrase and select oncogenic kinases (Zeng et al., 2012).
Synthesis from Acyclic Precursors : The synthesis of 8-hydroxy-6-methyl-1,6-naphthyridin-5(6H)-one-7-carboxylic acid alkyl esters from acyclic precursors offers insights into novel methods of producing naphthyridine derivatives (Blanco et al., 1999).
Antibacterial Properties : Various naphthyridine derivatives, including those related to 8-hydroxy-1,6-naphthyridine, have been studied for their antibacterial properties. This research is essential for developing new antibacterial agents (Egawa et al., 1984).
Suzuki–Miyaura Reactions : The Suzuki-Miyaura reaction of derivatives has been used to synthesize highly substituted naphthyridines. This method is valuable for chemical synthesis involving these compounds (Kumar & Khan, 2017).
Spectroscopic Properties of Novel Derivatives : The synthesis and analysis of novel polyfunctionally substituted naphthyridines, including 8-hydroxy derivatives, highlight potential pharmacological applications (Perillo et al., 2009).
Use in Luminescent Europium(III) Complexes : Derivatives have been used in creating highly luminescent and water-soluble Europium(III) complexes, showcasing potential for bioimaging applications (Wei et al., 2016).
Properties
IUPAC Name |
8-hydroxy-1,6-naphthyridine-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-5(2-1-3-10-6)4-11-7(8)9(13)14/h1-4,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJPPGSOGMPOFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C(=C2N=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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